Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy-

Description

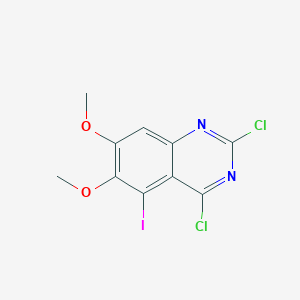

Quinazolines are heterocyclic aromatic compounds characterized by a fused benzene and pyrimidine ring system. The compound 2,4-dichloro-5-iodo-6,7-dimethoxyquinazoline features a quinazoline core substituted with halogen (Cl, I) and methoxy groups at positions 2, 4, 5, 6, and 6. This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Halogenation and alkoxy substitutions are common strategies to modulate reactivity, solubility, and biological activity in quinazolines .

Structure

3D Structure

Properties

CAS No. |

192869-37-7 |

|---|---|

Molecular Formula |

C10H7Cl2IN2O2 |

Molecular Weight |

384.98 g/mol |

IUPAC Name |

2,4-dichloro-5-iodo-6,7-dimethoxyquinazoline |

InChI |

InChI=1S/C10H7Cl2IN2O2/c1-16-5-3-4-6(7(13)8(5)17-2)9(11)15-10(12)14-4/h3H,1-2H3 |

InChI Key |

PUVAFESVBNPKFV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)N=C(N=C2Cl)Cl)I)OC |

Origin of Product |

United States |

Preparation Methods

Route B: One-Step Cyclization-Halogenation

A streamlined approach for 2,4-dihaloquinazolines uses methoxycarbonyl derivatives and cyclizing agents:

| Step | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1. Cyclization | Methoxycarbonyl-phenylurea + HCl/POCl₃ | 2,4-Dichloroquinazoline | 70–80% |

Advantages :

- Eliminates intermediate purification steps.

- Uses non-toxic catalysts like DMF, reducing environmental impact.

Optimized Reagents and Conditions

Chlorination Reagent Comparison

| Reagent System | Temperature | Time | Yield | Safety | Reference |

|---|---|---|---|---|---|

| POCl₃ + DMF | 80–120°C | 2–6 hrs | 85% | Moderate | |

| POCl₃ + N,N-Dimethylaniline | Reflux | 12–24 hrs | 70% | Low (toxic) | |

| POCl₃ + HCl | 25–70°C | 1 hr | 76% | Moderate |

Key Insight : DMF-based systems outperform traditional N,N-dimethylaniline in yield and safety.

Iodination Challenges and Strategies

The iodine substitution at position 5 remains underexplored in patents. Potential methods include:

- Electrophilic Aromatic Substitution : Using iodine monochloride (ICl) with a Lewis acid catalyst (e.g., FeCl₃).

- Halogen Exchange : Replacing chlorine with iodine via nucleophilic substitution, though steric hindrance may limit efficiency.

- Cross-Coupling : Palladium-catalyzed coupling of an aryl iodide with a boronic acid, though this would require prior bromination.

Analytical Characterization

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 384.98 g/mol | Mass Spectrometry | |

| Melting Point | Predicted 419.6°C | Computational | |

| HPLC Purity | >99% | Reverse-phase C18 |

Industrial Scalability

| Factor | Traditional Method | Optimized Method |

|---|---|---|

| Reaction Time | 12–24 hrs | 2–6 hrs |

| Reagent Cost | High (N,N-Dimethylaniline) | Moderate (DMF) |

| Yield | 60–70% | 75–85% |

Chemical Reactions Analysis

Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- has several scientific research applications:

Chemistry: It is used as a building block for synthesizing various bioactive compounds, including potential pharmaceuticals.

Biology: The compound is studied for its potential biological activities, such as anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its use in developing new therapeutic agents targeting specific molecular pathways.

Industry: It is used in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, quinazoline derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Functional Group Analysis

The compound’s distinct features include:

- Halogenation : Two chlorine atoms (positions 2,4) and one iodine (position 5).

- Methoxy groups : Two methoxy substituents at positions 6 and 7.

Key analogs for comparison :

4-Chloro-6,7-diethoxyquinazoline (CAS 162363-46-4): Substituents: Single Cl at position 4, ethoxy groups at 6 and 7. Molecular weight: 252.7 g/mol .

6-Fluoro-1H-benzo[d]imidazol-5-amine derivatives: Fluorine at position 6 and amine at position 5 (non-quinazoline core). Used as intermediates for imidazo[4,5-g]quinazoline synthesis .

2,4-Dichloro-6,7-dimethoxyquinazoline :

- Lacks iodine at position 4.

- Chlorine and methoxy groups influence electron-withdrawing effects and hydrogen-bonding capacity.

Physicochemical and Pharmacological Properties

Limitations and Knowledge Gaps

- No direct studies on 2,4-dichloro-5-iodo-6,7-dimethoxyquinazoline are reported; data are extrapolated from analogs.

- Synthetic challenges include regioselective iodination and stability of the iodo group under reaction conditions.

Biological Activity

Quinazoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of Quinazoline, 2,4-dichloro-5-iodo-6,7-dimethoxy- , a compound characterized by its unique molecular structure and substituents.

Molecular Formula: CHClI NO

Molecular Weight: 384.99 g/mol

CAS Number: 192869-37-7

The compound features two chlorine atoms, one iodine atom, and two methoxy groups, which are known to influence its biological activity significantly.

The biological activity of quinazolines often involves the inhibition of various enzymes and receptors. For example, quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. The presence of halogen substituents (chlorine and iodine) enhances the binding affinity to these targets due to increased lipophilicity and electronic effects.

Anticancer Activity

Quinazoline derivatives have demonstrated potent anticancer properties across various cancer cell lines:

- Inhibition of EGFR : Compounds similar to 2,4-dichloro-5-iodo-6,7-dimethoxy- have shown significant inhibition of EGFR autophosphorylation. The introduction of halogen groups at specific positions enhances this activity compared to non-substituted analogs .

- Cytotoxicity : In vitro studies reveal that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures reported IC values ranging from 5.68 µg/mL against MCF-7 cells to higher values against other cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Antimicrobial Effects : Quinazoline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The substitution pattern significantly affects their potency; for example, methoxy groups enhance antibacterial activity .

Antifungal Activity

Research indicates that quinazoline derivatives can exhibit antifungal properties as well:

- Fungal Inhibition : Compounds similar to 2,4-dichloro-5-iodo-6,7-dimethoxy- have been tested against fungi such as Rhizoctonia solani, showing promising results. For instance, a related compound demonstrated an EC value lower than that of standard antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline compounds is heavily influenced by their structural modifications:

| Substituent Position | Effect on Activity |

|---|---|

| Position 2 | Enhances binding to EGFR |

| Position 4 | Increases lipophilicity |

| Position 5 | Modulates antibacterial properties |

| Position 6 | Critical for antifungal activity |

Research indicates that the presence of halogen atoms at positions 2 and 4 significantly enhances anticancer activity due to increased electron-withdrawing effects, which stabilize the transition state during enzyme interactions .

Case Studies and Research Findings

- Study on Anticancer Activity : A study evaluated various quinazoline derivatives for their anticancer effects on MCF-7 and HT29 cell lines. The compound with similar structural characteristics exhibited an IC value significantly lower than that of standard chemotherapeutics .

- Antimicrobial Evaluation : Another study focused on the antimicrobial potential of quinazoline derivatives against resistant bacterial strains. The results indicated that substitutions at specific positions led to enhanced efficacy compared to traditional antibiotics .

- Antifungal Properties : Research highlighted the antifungal activity against R. solani, showing that certain structural modifications improved efficacy over existing treatments .

Q & A

Q. How can researchers synthesize 2,4-dichloro-5-iodo-6,7-dimethoxyquinazoline with high purity?

Methodological Answer: Synthesis typically involves multi-step halogenation and substitution reactions. A common approach is:

Core Scaffold Preparation: Start with a 6,7-dimethoxyquinazoline backbone.

Halogenation: Introduce chlorine at positions 2 and 4 using POCl₃ under reflux .

Iodination: Perform electrophilic substitution at position 5 using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) at 60–80°C.

Key Considerations:

- Monitor reaction progress via TLC or HPLC to avoid over-halogenation.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

- Confirm purity using NMR (¹H/¹³C) and HRMS .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: ¹H NMR (to identify methoxy groups at 6,7 positions and iodine/chlorine substitution patterns) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for iodine.

- Purity Assessment:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this quinazoline derivative?

Methodological Answer:

Target Selection: Focus on kinases (e.g., EGFR, VEGFR) due to quinazoline’s known kinase inhibition .

Analog Synthesis: Modify substituents (e.g., replace iodine with bromine or methyl groups) to assess electronic/steric effects.

Bioassay Design:

- In Vitro: Measure IC₅₀ values in enzyme inhibition assays (e.g., ATP-binding competition).

- Cellular Assays: Evaluate antiproliferative activity in cancer cell lines (e.g., MTT assay).

Data Interpretation: Use molecular docking (AutoDock Vina) to correlate activity with binding affinity in kinase active sites .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from variations in:

- Experimental Conditions: Differences in assay pH, temperature, or solvent (e.g., DMSO concentration affecting solubility).

- Compound Purity: Impurities (e.g., residual iodine) may skew results. Validate purity via HPLC and elemental analysis.

- Cell Line Variability: Use standardized cell lines (e.g., NCI-60 panel) and include positive controls (e.g., gefitinib for EGFR inhibition).

Resolution Workflow:

Replicate experiments under identical conditions.

Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic assays).

Perform meta-analysis of literature data to identify trends .

Experimental Design for Stability and Reactivity

Q. What protocols ensure stability during storage and handling of this halogenated quinazoline?

Methodological Answer:

- Storage: Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation.

- Handling: Use gloveboxes for air-sensitive reactions (iodine may oxidize in humid conditions).

- Stability Testing:

- Accelerated Degradation Studies: Expose samples to heat (40°C), light (UV), and humidity; monitor via HPLC .

- Decomposition Products: Identify via LC-MS (e.g., loss of iodine yielding dehalogenated byproducts).

Methodological Pitfalls to Avoid

- Overlooking Solubility: Poor DMSO solubility can lead to false negatives. Pre-test solubility using nephelometry.

- Inadequate Controls: Always include vehicle controls (e.g., DMSO) and reference inhibitors (e.g., erlotinib).

- Ignoring Stereochemistry: Ensure synthetic routes do not introduce racemic mixtures (chiral HPLC recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.